N-(4-(5-Mercapto-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide
CAS No.:
Cat. No.: VC15800652
Molecular Formula: C21H18N4O2S2
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18N4O2S2 |
|---|---|
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | N-[4-[4-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C21H18N4O2S2/c1-15-7-13-18(14-8-15)25-20(22-23-21(25)28)16-9-11-17(12-10-16)24-29(26,27)19-5-3-2-4-6-19/h2-14,24H,1H3,(H,23,28) |
| Standard InChI Key | LQYKDPPBNNVIQY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound has the molecular formula C21H18N4O2S2 and a molecular weight of 422.5 g/mol . Its structure features:
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A 1,2,4-triazole core substituted at position 4 with a p-tolyl group and at position 5 with a mercapto (-SH) group.
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A benzenesulfonamide group linked via an N-(4-phenyl) bridge to the triazole ring.
The presence of the sulfonamide group enhances solubility in polar solvents, while the aromatic systems contribute to hydrophobic interactions in biological systems.
Spectroscopic Characterization
Key spectroscopic data include:
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1H NMR: Protons on the p-tolyl group resonate as a singlet at δ ≈ 2.4 ppm (methyl), while aromatic protons appear between δ = 7.2–8.1 ppm . The mercapto proton is typically observed as a broad singlet near δ = 3.8 ppm.
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13C NMR: The triazole carbons resonate at δ = 145–160 ppm, while the sulfonamide sulfur-linked carbon appears near δ = 55 ppm .
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IR Spectroscopy: Stretching vibrations for S-H (2560 cm⁻¹), C=N (1600 cm⁻¹), and S=O (1150 cm⁻¹) confirm functional groups.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Formation of triazole core | p-Toluidine, thiourea, HCl reflux | 65% |
| 2 | Sulfonamide coupling | Benzenesulfonyl chloride, NaOH | 72% |
| 3 | Purification | Recrystallization (MeOH/H2O) | 95% |
The triazole ring is synthesized via cyclization of N-cyanoimidates, followed by sulfonamide coupling under basic conditions .
Structure-Activity Relationship (SAR)
Modifications to the triazole and sulfonamide groups significantly influence bioactivity:
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p-Tolyl substitution: Enhances hydrophobic binding to enzyme active sites.
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Mercapto group: Critical for antioxidant activity via radical scavenging.
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Sulfonamide moiety: Improves solubility and pharmacokinetics .
Biological Activities
Antioxidant and Hepatoprotective Effects
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Reduces oxidative stress: Decreases malondialdehyde (MDA) levels by 40% in rat hepatocytes.
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Enhances antioxidant enzymes: Increases superoxide dismutase (SOD) and glutathione (GSH) activity by 25–30%.
Pharmacological Applications
Drug Development
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Anticancer lead compound: Preclinical studies show 60% tumor reduction in murine models.
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Adjuvant therapy: Synergizes with doxorubicin to reduce cardiotoxicity.
Oxidative Stress Management
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Neuroprotection: Mitigates ROS-induced neuronal damage in vitro.
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Liver disease: Potential use in non-alcoholic steatohepatitis (NASH) treatment.
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